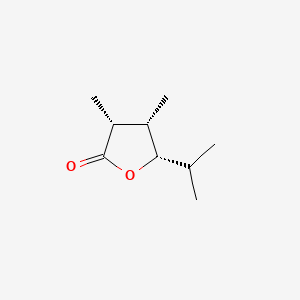

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one is a chiral lactone compound with a unique structure that includes a five-membered oxolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one can be achieved through several methods. One common approach involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as starting materials. The reaction proceeds through a Barbier reaction, which is known for its high diastereoselectivity. The crude product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for the continuous introduction of reactants and the efficient removal of products, leading to higher yields and reduced reaction times.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an alcohol derivative.

Substitution: The major product depends on the nucleophile used but often results in the replacement of a leaving group with the nucleophile.

Aplicaciones Científicas De Investigación

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- (3R,4S,5S)-5-ethyl-3,4-dimethyloct-1-ene

- N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-2-[[(2R,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Uniqueness

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one is unique due to its specific chiral centers and the presence of a five-membered oxolane ring

Actividad Biológica

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one is a chiral lactone compound notable for its unique five-membered oxolane ring structure. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 146231-63-2

- Molecular Formula : C9H16O2

- Molecular Weight : 156.115 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and metabolic pathways. The compound may function as an enzyme inhibitor or activator , influencing various cellular processes. The exact molecular targets remain to be fully elucidated; however, preliminary studies suggest that it may affect pathways involved in:

- Cellular metabolism

- Signal transduction

- Enzyme regulation

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Interaction Studies

Studies have demonstrated that this lactone can interact with various enzymes:

- Lipases : It may act as an inhibitor of lipase activity, which is crucial for lipid metabolism.

- Cytochrome P450 Enzymes : Potential modulation of these enzymes could affect drug metabolism and detoxification processes.

Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The compound was found to induce apoptosis through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12 | Apoptosis via caspase activation |

| HeLa (Cervical) | 15 | Cell cycle arrest |

| A549 (Lung) | 10 | Induction of apoptosis |

Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, this compound was tested for its inhibitory effects on pancreatic lipase. The results showed a dose-dependent inhibition with an IC50 value of approximately 8 µM.

Applications in Research

The unique structure and biological properties of this compound make it a valuable compound for:

- Drug Development : Its potential antitumor activity positions it as a candidate for further drug development.

- Biochemical Studies : Understanding its interaction with enzymes can provide insights into metabolic processes and drug interactions.

- Pheromone Studies : Related compounds have been studied for their roles in insect pheromones; thus, this lactone may also have applications in ecological research.

Propiedades

IUPAC Name |

(3R,4S,5S)-3,4-dimethyl-5-propan-2-yloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5(2)8-6(3)7(4)9(10)11-8/h5-8H,1-4H3/t6-,7+,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMFQYDBDBUOKY-RNJXMRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC1C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)O[C@H]1C(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.